An In-depth Technical Guide on Diaryl Ether Aniline Derivatives
An In-depth Technical Guide on Diaryl Ether Aniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The diaryl ether aniline scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of biologically active compounds.[1][2][3] This structural motif, characterized by two aryl rings linked through an ether oxygen and bearing an aniline group, offers a unique blend of conformational flexibility and structural rigidity. This allows for precise interactions with various biological targets, leading to the development of drugs for diverse therapeutic areas, including oncology and infectious diseases.[1][2] This guide provides a comprehensive technical overview of diaryl ether aniline derivatives, covering their synthesis, structure-activity relationships (SAR), and therapeutic applications, with the aim of serving as a vital resource for professionals in the field of drug discovery and development.
Core Synthetic Methodologies
The synthesis of diaryl ether aniline derivatives primarily revolves around the formation of the diaryl ether (C-O) bond. The two most powerful and widely employed methods are the Ullmann condensation and the Buchwald-Hartwig C-O coupling reaction. The selection of a particular method often depends on factors such as substrate scope, functional group tolerance, and reaction conditions.
The Ullmann Condensation: A Classic Approach
First reported by Fritz Ullmann in 1905, the Ullmann condensation is a copper-catalyzed reaction between a phenol and an aryl halide.[1][4] Historically, this reaction was notorious for requiring harsh conditions, such as high temperatures (often exceeding 200°C) and stoichiometric amounts of copper.[1][5]
Key Features of the Ullmann Condensation:
-
Catalyst: Traditionally uses copper metal or copper salts (e.g., CuI, Cu₂O).[4][6][7]
-
Base: Requires a base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), to deprotonate the phenol.[6][8]
-
Solvent: Typically performed in high-boiling polar aprotic solvents like DMF or NMP.[6][8]
-
Substrate Scope: Generally favors electron-poor aryl halides.[9]
Experimental Protocol: Synthesis of 3,4-dimethylphenyl-4-nitrophenyl ether
-
Thallous 4-nitrophenoxide (8.2 mmol) and cuprous bromide (8.3 mmol) are stirred in dry dioxane (30 mL) under a nitrogen atmosphere for 10 minutes at room temperature.
-
A solution of 3,4-dimethylphenylthallium(III) bis-trifluoroacetate (7.0 mmol) in dioxane (8 mL) is added gradually to the suspension.
-
The mixture is heated to a gentle reflux (95°C) and maintained at this temperature for 5 hours.
-
After cooling, the solvent is removed under reduced pressure.
-
Ethyl acetate (40 mL), 1 N HCl (5 mL), and brine are added, and the mixture is stirred for 15 minutes.
-
The mixture is filtered through Celite, and the organic layer is washed sequentially with water, aqueous NH₄OH, and water again, then dried over anhydrous MgSO₄.
-
Removal of the solvent yields the product, which can be further purified by crystallization.[10]
The Buchwald-Hartwig C-O Coupling: A Modern Alternative
The palladium-catalyzed Buchwald-Hartwig amination has been adapted for the synthesis of diaryl ethers, offering a milder and more versatile alternative to the Ullmann condensation.[9][11][12] This method exhibits broader substrate scope and greater functional group tolerance.[11]
Key Features of the Buchwald-Hartwig C-O Coupling:
-
Catalyst: Employs a palladium(0) catalyst, often in conjunction with bulky, electron-rich phosphine ligands.[9][13]
-
Base: Utilizes strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or potassium phosphate (K₃PO₄).[9]
-
Solvent: Commonly carried out in aprotic solvents such as toluene or dioxane.[9]
-
Reaction Temperature: Generally proceeds at milder temperatures (80-120°C) compared to the Ullmann reaction.[9]
Diagram: Comparison of Synthetic Routes
Caption: Key differences between the Ullmann Condensation and Buchwald-Hartwig C-O Coupling.
Structure-Activity Relationship (SAR) Insights
The biological activity of diaryl ether aniline derivatives is profoundly influenced by the nature and positioning of substituents on the aromatic rings.[2][14] Understanding these SARs is critical for optimizing the potency and selectivity of drug candidates.
-
Aniline Moiety: The aniline group is a crucial pharmacophoric element. Substitution on the aniline ring, particularly with small lipophilic groups like halogens or methyl groups, can significantly impact activity.[15] For instance, in a series of 4-anilinoquinazolines developed as VEGF receptor tyrosine kinase inhibitors, small substituents at the C-4' position of the aniline were preferred.[15]
-
Diaryl Ether Linkage: The ether linkage provides conformational flexibility, which is vital for optimal binding to the target protein. The angle between the two aryl rings can be a key determinant of biological activity.
-
Second Aryl Ring: This part of the scaffold offers considerable scope for modification to enhance properties like solubility, metabolic stability, and target engagement. For example, in a study on diaryl ether-based herbicides, modifications to this ring were explored to discover new modes of action.[16]
Table: SAR Summary for a Series of VEGF Receptor Tyrosine Kinase Inhibitors
| Bicyclic Ring System | Aniline Substitution (C-4') | Aniline Substitution (C-2') | Aniline Substitution (meta) | IC₅₀ (nM) |
| Quinazoline | Halogen/Methyl | Hydrogen/Fluorine | H | Moderate |
| Quinazoline | Halogen/Methyl | Hydrogen/Fluorine | OH | < 2 |
| Quinoline | Halogen/Methyl | Hydrogen/Fluorine | OH | < 2 |
| Cinnoline | Halogen/Methyl | Hydrogen/Fluorine | H | Active |
Source: Adapted from a study on 4-anilinoquinazolines as VEGF receptor inhibitors.[15]
Therapeutic Applications
The diaryl ether aniline scaffold is a privileged structure in drug discovery, with applications spanning multiple therapeutic areas.[1][2][3]
Anticancer Agents
This class of compounds is particularly prominent in oncology. Many diaryl ether derivatives function as kinase inhibitors, targeting key signaling pathways involved in cancer progression.[14][17] For example, a series of diaryl-ureas with a novel isoxazol[3,4-b]pyridine-3-amino-structure were designed as multi-target inhibitors against receptor tyrosine kinases, with some compounds showing potent inhibition of FLT-3, KDR, and PDGFR-β.[18]
Antimicrobial Agents
Diaryl ether aniline derivatives have also demonstrated significant potential as antimicrobial agents.[19][20] Their mechanism of action can involve the disruption of bacterial membranes or the inhibition of essential enzymes.[21] For instance, research into diaryl ether-based inhibitors of P. aeruginosa FabV, an enoyl-acyl carrier protein reductase, has identified promising candidates for the development of new antibacterials.[22] The well-known antimicrobial agent triclosan, a diaryl ether, has served as a starting point for the design of novel inhibitors targeting bacterial fatty acid synthesis.[23]
Diagram: Therapeutic Landscape of Diaryl Ether Aniline Derivatives
Caption: Diverse therapeutic applications of the diaryl ether aniline scaffold.
Spectroscopic Characterization
The structural elucidation of newly synthesized diaryl ether aniline derivatives relies heavily on modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
NMR Spectroscopy
-
¹H NMR: Protons on the carbon adjacent to the ether oxygen typically show a downfield chemical shift, appearing in the 3.4-4.5 ppm range.[24] The aromatic protons will exhibit complex splitting patterns that can be used to deduce the substitution on the rings.
-
¹³C NMR: The carbon atoms directly bonded to the ether oxygen are also deshielded and typically resonate in the 50-80 δ range.[24]
Mass Spectrometry
Mass spectrometry is used to determine the molecular weight of the compound. Ethers often undergo characteristic fragmentation patterns, such as alpha-cleavage, which can provide further structural information.[25][26]
Conclusion and Future Perspectives
Diaryl ether aniline derivatives continue to be a highly fruitful area of research in medicinal chemistry. The versatility of this scaffold, combined with an ever-expanding toolkit of synthetic methodologies, ensures its continued relevance in the quest for novel therapeutics. Future efforts will likely focus on the development of more selective and potent compounds, the exploration of new biological targets, and the application of computational methods to guide drug design. The rich history and proven success of this chemical class provide a strong foundation for future discoveries that will undoubtedly benefit human health.
References
- The Diaryl Ether Aniline Scaffold: A Journey from Classic Synthesis to Modern Drug Discovery. BenchChem.
- Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
- Recent work for the synthesis of diaryl ethers and the application of...
- Synthesis of Diaryl Ethers, Diaryl Thioethers, and Diarylamines.
- Ullmann Condens
- Application Notes and Protocols: Buchwald-Hartwig Amination for Diaryl Ether Synthesis. BenchChem.
- A Comparative Guide to Diaryl Ether Synthesis: Ullmann Condensation vs. Buchwald-Hartwig C-O Coupling. BenchChem.
- SYNTHESIS OF DIARYL ETHERS USING AN EASY-TO-PREPARE, AIR-STABLE, SOLUBLE COPPER(I)
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Chemistry Portal.
- Diaryl ether synthesis by etherification (aryl
- NMR Assignment for Diaryl Ether Structures (4–O–5 Structures) in Pine Wood Lignin.
- A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. SciELO México.
- The Ullmann Ether Condensation.
- Design and structure-activity relationship of a new class of potent VEGF receptor tyrosine kinase inhibitors. PubMed.
- The Buchwald–Hartwig Amination After 25 Years. The University of Groningen research portal.
- The Buchwald–Hartwig Amination After 25 Years.
- Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. PubMed.
- Design and Synthesis of Novel Antimicrobial Agents. PMC - NIH.
- NMR Assignment for Diaryl Ether Structures (4-O-5 Structures) in Pine Wood Lignin. PubMed.
- Diaryl ether derivatives as anticancer agents – a review. RSC Publishing.
- 18.8 Spectroscopy of Ethers.
- Spectroscopy of Ethers | Organic Chemistry Class Notes. Fiveable.
- 18.9: Spectroscopy of Ethers. Chemistry LibreTexts.
- Investigating the structure-activity-relationship of diaryl ether-based paFabV inhibitors: A p
- A New Class of Diaryl Ether Herbicides: Structure-Activity Relationship Studies Enabled by a Rapid Scaffold Hopping Approach. PubMed.
- Diaryl ether | C21H21Cl3O6 | CID 118723025. PubChem - NIH.
- Diaryl ether derivatives as anticancer agents – a review. RSC Blogs.
- Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery.
- Investigating the Structure-Activity-Relationship of Diaryl Ether-Based as paFabV Inhibitors: A Path to Novel Antibacterials | Request PDF.
- The Chemistry of the Diaryl Ethers.
- Aniline replacement in drug-like compounds. Cresset Group.
- Identification of 5-(Aryl/Heteroaryl)amino-4-quinolones as Potent Membrane-Disrupting Agents to Combat Antibiotic-Resistant Gram-Positive Bacteria. PMC - NIH.
- WO2013037705A2 - Aniline derivatives,their preparation and their therapeutic application.
- Design and Synthesis of an Aniline Derivative with Biological Activity on Heart Failure | Request PDF.
- Mass Spectrometry of Aliph
- Synthesis, Molecular Structure, Electronic, Spectroscopic, NLO and Antimicrobial Study of N-Benzyl-2-(5-aryl)aniline Derivatives | Request PDF.
- Antimicrobial and Adjuvant Potencies of Di-n-alkyl Substituted Diazalari
- Design, synthesis and structure-activity relationship of diaryl-ureas with novel isoxazol[3,4-b]pyridine-3-amino-structure as multi-target inhibitors against receptor tyrosine kinase. PubMed.
- Synthesis, spectroscopic characterization techniques of aromatic iminoaniline derived compound, along with the evaluation of its LNO properties using quantum chemistry. Rasayan Journal of Chemistry.
- Synthesis, antibacterial and antimycobacterial activities of some new 4-aryl/heteroaryl-2,6-dimethyl-3,5-bis-N-(aryl)-carbamoyl-1,4-dihydropyridines. PubMed.
- New 3-Ethynylaryl Coumarin-Based Dyes for DSSC Applications: Synthesis, Spectroscopic Properties, and Theoretical Calcul
- Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity. PMC - NIH.
- Vibrational Spectroscopic Analysis of 1,3-Dianiline Squarate: Infrared, Normal Raman, Surface-Enhanced Raman Sc
- SYNTHESIS, SPECTRAL CHARACTERIZATION, NLO, AND DFT STUDIES OF 3 -THIOMETHYL ANILINE-BASED AZO DYES. Rasayan Journal of Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. synarchive.com [synarchive.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. A General and Mild Ullmann-Type Synthesis of Diaryl Ethers [organic-chemistry.org]
- 8. people.umass.edu [people.umass.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components [scielo.org.mx]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. Diaryl ether synthesis by etherification (arylation) [organic-chemistry.org]
- 14. Diaryl ether derivatives as anticancer agents – a review - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 15. Design and structure-activity relationship of a new class of potent VEGF receptor tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A New Class of Diaryl Ether Herbicides: Structure-Activity Relationship Studies Enabled by a Rapid Scaffold Hopping Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. blogs.rsc.org [blogs.rsc.org]
- 18. Design, synthesis and structure-activity relationship of diaryl-ureas with novel isoxazol[3,4-b]pyridine-3-amino-structure as multi-target inhibitors against receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Design and Synthesis of Novel Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis, antibacterial and antimycobacterial activities of some new 4-aryl/heteroaryl-2,6-dimethyl-3,5-bis-N-(aryl)-carbamoyl-1,4-dihydropyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Identification of 5-(Aryl/Heteroaryl)amino-4-quinolones as Potent Membrane-Disrupting Agents to Combat Antibiotic-Resistant Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Investigating the structure-activity-relationship of diaryl ether-based paFabV inhibitors: A path to novel antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 25. chem.libretexts.org [chem.libretexts.org]
- 26. youtube.com [youtube.com]
